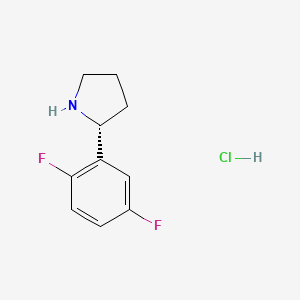

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWCQOVADZHFIJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218935-60-4 | |

| Record name | Pyrrolidine, 2-(2,5-difluorophenyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218935-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(2,5-difluorophenyl)pyrrolidine HCl salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2KXX5U2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzaldehyde and a chiral amine.

Formation of the Pyrrolidine Ring: The key step in the synthesis is the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various methods, including

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenyl ring, leading to the formation of reduced derivatives.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1.1. Anticancer Activity

One of the most notable applications of (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride is its role in the synthesis of larotrectinib, a drug used to treat various cancers. Larotrectinib is known for its wide anticancer activity, particularly against tumors with neurotrophic receptor tyrosine kinase (NTRK) gene fusions. The compound serves as a key intermediate in the synthesis of this therapeutic agent, emphasizing its importance in oncology .

1.2. Neuropharmacology

The compound has been identified as having potential applications in treating neurological disorders, particularly schizophrenia. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for developing antipsychotic medications . Research indicates that modifications to the pyrrolidine moiety can enhance activity against various targets within the central nervous system.

2.1. Synthesis Methods

The synthesis of this compound typically involves several steps starting from pyrrolidone as a raw material. Key reactions include:

- Reaction with di-tert-butyl carbonate to form tert-butyl pyrrolidone formate.

- Use of a Grignard reagent derived from 2,5-difluorobromobenzene.

- Subsequent dehydration and asymmetric reduction processes to yield the desired chiral compound with high enantioselectivity .

This efficient synthesis route is crucial for industrial production, highlighting the compound's practical value in pharmaceutical applications.

3.1. Enzyme Inhibition

This compound has shown promising results in inhibiting specific enzymes, particularly those involved in cancer cell proliferation. Studies indicate that compounds with similar structures exhibit strong inhibition of TrkA and other NTRK receptors, which are critical for tumor growth and survival . The structure-activity relationship (SAR) analyses suggest that substituents on the pyrrolidine ring significantly enhance biological activity.

3.2. Apoptosis Induction

Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (a liver cancer cell line), suggesting its potential as an anticancer agent. The mechanism involves interaction with cellular pathways that regulate cell survival and death.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, contributing to its efficacy and potency.

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1189996-39-1)

- Structural Difference : Fluorine atoms at the 2,4-positions of the phenyl ring instead of 2,3.

- This compound exhibits a high similarity score (0.98) to the target molecule, suggesting comparable physicochemical properties .

- Applications : Similar use in CNS drug candidates but with distinct pharmacokinetic profiles due to fluorine positioning.

(S)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride (CAS 1073556-40-7)

- Structural Difference : Single fluorine at the 4-position of the phenyl ring and S-configuration.

- Impact : The absence of a second fluorine reduces electronegativity and lipophilicity. The S-enantiomer may exhibit divergent binding modes in chiral environments, such as enzyme active sites. Its similarity score (0.74) reflects moderate structural overlap with the target compound .

- Applications : Less potent in serotonin receptor modulation compared to 2,5-difluoro analogs due to reduced halogen bonding capacity.

Pyrrolidine Derivatives with Varied Substituents

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride (CAS 1381929-21-0)

- Structural Difference : Incorporates a methyl group at the 2-position and a single fluorine at the 5-position of the phenyl ring.

- The similarity score (0.74) highlights reduced electronic congruence with the target compound .

- Applications : Explored in dopamine receptor ligands but with lower selectivity due to steric interference.

Heterocyclic Analogues with Modified Core Structures

5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11)

- Structural Difference : Pyrazolidine core (5-membered ring with two adjacent nitrogen atoms) instead of pyrrolidine.

- Impact : The pyrazolidine core introduces additional hydrogen-bonding sites and conformational rigidity. Chlorine at the 2-position enhances electron-withdrawing effects, which may improve metabolic stability but reduce CNS penetration compared to difluorophenyl-pyrrolidine derivatives .

- Applications : Tested in inflammatory disease models, showing higher solubility but lower blood-brain barrier permeability than pyrrolidine analogs.

Quantitative Comparison of Key Parameters

| Compound (CAS No.) | Core Structure | Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|

| (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl (1443624-23-4) | Pyrrolidine | 2,5-difluorophenyl (R) | 1.00 | CNS ligands, enzyme inhibitors |

| 2-(2,4-Difluorophenyl)pyrrolidine HCl (1189996-39-1) | Pyrrolidine | 2,4-difluorophenyl | 0.98 | Antipsychotic candidates |

| (S)-2-(4-Fluorophenyl)pyrrolidine HCl (1073556-40-7) | Pyrrolidine | 4-fluorophenyl (S) | 0.74 | Serotonin receptor modulators |

| 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11) | Pyrazolidine | 2-chloro, 2-fluoro | N/A | Anti-inflammatory agents |

Similarity scores derived from Tanimoto coefficient-based structural comparisons .

Biological Activity

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine class of chemicals. Its unique structural properties, particularly the presence of fluorine atoms, enhance its stability and reactivity, making it a significant intermediate in pharmaceutical synthesis and biological research.

The compound's molecular formula is , and its structure features a pyrrolidine ring substituted with a difluorophenyl group. The mechanism of action is largely dependent on its interactions with various biological targets, including enzymes and receptors. The fluorine atoms in the phenyl ring improve binding affinity and selectivity, which are crucial for its therapeutic potential.

Applications in Medicinal Chemistry

This compound has been investigated for its role as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions. Its utility in drug development stems from its ability to modulate biological processes effectively.

Potential Therapeutic Effects:

- Neurological Disorders : The compound is being explored for its potential in treating conditions such as depression and anxiety by acting on serotonin receptors.

- Cancer Treatment : It serves as a precursor for larotinib, a drug used in cancer therapy, showcasing its importance in oncological applications .

Research Findings

Recent studies have highlighted the compound's biological activity through various assays:

- Binding Affinity : Research indicates that modifications to the pyrrolidine structure can significantly influence binding affinity to serotonin receptors (5-HT3R and 5-HT6R) . For instance, derivatives of pyrrolidine have shown varying degrees of antagonistic properties against these receptors.

| Compound | 5-HT3R Binding Affinity (K_i) | 5-HT6R Binding Affinity (K_i) |

|---|---|---|

| FPPQ | 0.0676 μM | 2 nM |

| Reference | 0.0017 μM | 245 nM |

- Functional Assays : In cellular models, this compound has exhibited notable inhibition of serotonin-induced contractions in guinea pig ileum tissues, further supporting its role as a serotonin receptor antagonist .

Case Studies

- Serotonin Receptor Modulation : A study demonstrated that derivatives of this compound could switch from agonist to antagonist activity at serotonin receptors through structural modifications . This highlights the importance of structure-activity relationships in drug design.

- Synthesis of Larotinib : The synthesis method for (R)-2-(2,5-Difluorophenyl)pyrrolidine has been optimized to enhance yield and enantioselectivity for use in producing larotinib. This illustrates the compound's significance in developing effective cancer therapies .

Q & A

Q. What are the key considerations for synthesizing (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis involves three critical steps:

- Starting Materials : Use enantiomerically pure chiral amines (e.g., (R)-proline derivatives) and 2,5-difluorobenzaldehyde to ensure stereochemical integrity .

- Cyclization : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to form the pyrrolidine ring. Microwave-assisted cyclization can enhance reaction efficiency .

- Purification : Chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) ensures >99% enantiomeric excess. Column chromatography with chiral stationary phases (e.g., amylose-based) is also effective .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR and FT-IR verify structural integrity, with fluorine atoms causing distinct splitting patterns in NMR spectra .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity. Chiral columns confirm enantiopurity .

- Physicochemical Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.66 g/mol | PubChem |

| Solubility (25°C) | 0.71 g/L in water | Calculated |

| Density | 1.164 g/cm³ | Calculated |

Q. What biological mechanisms underpin the anticancer activity of this compound?

- Methodological Answer :

- Apoptosis Induction : In HepG2 liver cancer cells, the compound activates caspase-3/7 pathways and disrupts mitochondrial membrane potential, confirmed via flow cytometry and Western blotting .

- Kinase Inhibition : As a precursor to larotrectinib, it inhibits TRK kinase activity (IC = 5–10 nM in cellular assays) .

Advanced Research Questions

Q. How do structural modifications in difluorophenyl-pyrrolidine analogs affect biological activity?

- Methodological Answer :

- SAR Studies : Fluorine positioning alters electronic effects and steric bulk. For example:

| Analog (Substitution) | Activity (TRK Inhibition IC) | Selectivity vs. Off-Targets |

|---|---|---|

| 2,5-Difluoro (Target) | 5 nM | >100-fold selectivity |

| 3,5-Difluoro | 20 nM | Reduced selectivity |

- 3D-QSAR Modeling : Predicts optimal fluorine placement for target binding using molecular docking (e.g., AutoDock Vina) .

Q. What challenges exist in formulating this compound for in vivo studies?

- Methodological Answer :

- Solubility Limitations : Low aqueous solubility (0.71 g/L) necessitates lipid-based nanoemulsions or cyclodextrin complexes for intravenous delivery .

- Stability : Hydrolysis-prone under acidic conditions; lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

Q. What methodologies are effective for resolving enantiomeric impurities during synthesis?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol = 90:10, 1 mL/min) to separate (R)- and (S)-enantiomers .

- Kinetic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer, yielding >98% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.